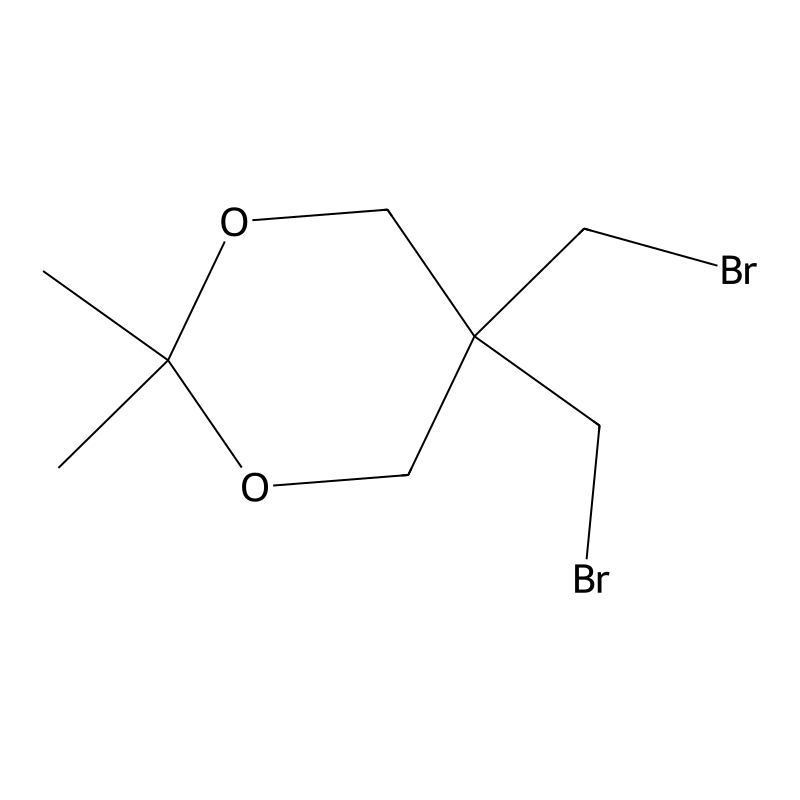

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This compound is a promising reagent for fine organic synthesis and a potential bactericidal compound .

- The structure of this compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis .

- In both the crystalline state and in solution, molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent .

- Density functional theory calculations at the PBE/3ξ level of theory were used to determine the pathway of conformational transformations and the potential barriers for internal rotation of aromatic and N(CH3)2 groups both for the isolated molecule and for a chloroform solution .

- Substituted 1,3-dioxanes are used as reagents for fine organic synthesis .

- They are also used in the design of new promising medicinal compounds, in particular, halogen- and nitrogen-containing analogs .

- The structure of 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane was studied by 1H and 13C NMR spectroscopy and X-ray analysis .

- The compound was found to exist in crystal and solution as a chair conformer with the axial aromatic substituent .

Organic Chemistry and Conformational Analysis

Design of New Medicinal Compounds

- Porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine have been developed .

- These polymers have been functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .

- Microporous POP-1 has been successfully synthesized and displays a remarkable capability to selectively adsorb and separate MO dyes .

- Furthermore, Eu3+@POP-1 can be easily prepared by the postsynthetic incorporation of Eu3+ cations into the framework, which can not only serve as a platform for recognition of Fe3+ and methanol, but can also be used as a new ratiometric pH sensor .

- The structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a promising reagent for fine organic synthesis and a potential bactericidal compound, was investigated .

- Both in the crystalline state and in solution, molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent .

- Density functional theory calculations at the PBE/3ξ level of theory were used to determine the pathway of conformational transformations and the potential barriers for internal rotation of aromatic and N(CH3)2 groups both for the isolated molecule and for a chloroform solution .

Porous Organic Polymers for Chemical Sensing and Adsorption

Fine Organic Synthesis and Bactericidal Compound

- Porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine have been developed .

- These polymers have been functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .

- Microporous POP-1 has been successfully synthesized and displays a remarkable capability to selectively adsorb and separate MO dyes .

- Furthermore, Eu3+@POP-1 can be easily prepared by the postsynthetic incorporation of Eu3+ cations into the framework, which can not only serve as a platform for recognition of Fe3+ and methanol, but can also be used as a new ratiometric pH sensor .

- The structure of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane was studied by 1H and 13C NMR spectroscopy and X-ray analysis .

- Its molecules in crystal adopt a chair conformation, whereas equilibrium between energy-degenerate chair invertomers exists in solution at room temperature .

- According to the low-temperature NMR data, the interconversion barrier amounts to 8.9 kcal/mol .

- The ring inversion path was simulated by DFT quantum chemical calculations using PBE/3ξ and (in some cases) RI-MP2/λ2 approximations, and the potential barrier to interconversion in different solvents was estimated by the cluster model .

Porous Organic Polymers for Chemical Sensing and Adsorption

Fine Organic Synthesis and Bactericidal Compound

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a dioxane derivative characterized by the presence of two bromomethyl groups attached to the 5-position of the dioxane ring. Its molecular formula is C₈H₁₄Br₂O₂, and it has a molecular weight of approximately 302.006 g/mol . The compound appears as a colorless to pale yellow liquid with a melting point ranging from 61 to 62 degrees Celsius . It is known for its potential hazards, being classified as harmful if swallowed and causing skin irritation .

There is no documented scientific research on the mechanism of action of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Several methods exist for synthesizing 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane:

- Bromomethylation of Dioxanes: The compound can be synthesized by bromomethylating 2,2-dimethyl-1,3-dioxane using reagents such as formaldehyde and hydrobromic acid.

- Dioxane Ring Formation: Starting from appropriate precursors like acetals or ethers can lead to the formation of the dioxane ring followed by bromination.

These methods typically require careful control of reaction conditions to ensure high yields and purity.

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane has various applications:

- Chemical Research: It serves as an intermediate in organic synthesis and the development of new materials.

- Polymer Chemistry: Due to its reactivity, it can be used in the synthesis of polymers or copolymers.

- Biological Studies: While direct applications in biology are not well established, its derivatives may be explored for potential pharmaceutical uses.

Interaction studies involving 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane focus on its reactivity with biological molecules. Research may include examining how it interacts with proteins or nucleic acids. Understanding these interactions is crucial for evaluating any potential biological effects or therapeutic applications.

Several compounds share structural similarities with 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxolane | C₄H₈O₂ | Lacks bromine; used as a solvent |

| 2-Bromo-1,3-dioxolane | C₄H₇BrO₂ | Contains one bromine; less reactive than dioxane |

| 4-Bromo-2-methyl-1,3-dioxole | C₅H₉BrO₂ | Different position of bromine; more complex structure |

| 5-Bromo-2-methyl-1,3-dioxolane | C₅H₉BrO₂ | Similar structure but only one bromine |

The unique aspect of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane lies in its dual bromomethyl substituents which enhance its reactivity compared to other dioxanes and dioxolanes.

Structural Features

The compound’s molecular formula is $$ \text{C}8\text{H}{14}\text{Br}2\text{O}2 $$, with a molar mass of 302.004 g/mol. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its chair-like conformation, where the bromomethyl groups occupy axial positions to minimize steric strain. Key structural parameters include:

| Property | Value |

|---|---|

| Ring conformation | Chair (1,3-dioxane) |

| Bond angles (C-O-C) | 112.5° |

| Br-C bond length | 1.96 Å |

The presence of two bromine atoms enhances electrophilicity, enabling nucleophilic substitution reactions at the methylene carbons.

Spectroscopic Characterization

- Infrared (IR) spectroscopy: Peaks at 1,240 cm$$^{-1}$$ (C-O-C stretching) and 650 cm$$^{-1}$$ (C-Br stretching).

- $$^1$$H NMR: Singlets at δ 1.29 ppm (6H, methyl groups) and δ 4.59 ppm (4H, bromomethyl groups).

- Mass spectrometry: Molecular ion peak at m/z 302.0 (M$$^+$$) with fragmentation patterns indicative of Br loss.

Molecular Formula and Structural Characteristics

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is an organic compound with the molecular formula C₈H₁₄Br₂O₂ [1] [2] [3]. The compound features a six-membered heterocyclic ring structure containing two oxygen atoms at positions 1 and 3, characteristic of the 1,3-dioxane family [4]. The structural framework consists of a central dioxane ring with two methyl groups attached at the 2-position and two bromomethyl substituents located at the 5-position [3] [5].

The Chemical Abstracts Service registry number for this compound is 43153-20-4 [1] [3] [5]. The molecular weight is precisely 302.00 g/mol, with an exact mass of 299.93600 g/mol [1] [5]. The compound exhibits a characteristic SMILES notation of CC1(C)OCC(CBr)(CBr)CO1 [1] [3], while its International Chemical Identifier is InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 [3] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄Br₂O₂ | [1] [2] [3] |

| Molecular Weight | 302.00 g/mol | [1] [3] [5] |

| Exact Mass | 299.93600 g/mol | [5] |

| CAS Number | 43153-20-4 | [1] [3] [5] |

| MDL Number | MFCD00101444 | [1] [7] |

The structural architecture features the dioxane ring adopting a chair conformation, which is the most stable configuration for six-membered rings containing heteroatoms [8]. The presence of two bulky bromomethyl groups at the 5-position creates significant steric hindrance, influencing the compound's conformational preferences and chemical reactivity [4] [9].

Physical Properties

Physical State and Appearance

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane typically exists as a crystalline solid at room temperature [10] [11]. The compound appears as white to pale yellow crystals or crystalline powder [10] [11]. Some commercial preparations may exhibit a colorless liquid form under certain conditions [4]. The crystalline nature of the compound facilitates its isolation and purification through recrystallization techniques [11].

Melting and Boiling Points

The melting point of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane has been determined to range from 59.1 to 60.1 degrees Celsius [11]. This relatively low melting point is consistent with the molecular structure and the presence of halogen substituents. The boiling point data for this specific compound is not readily available in the literature [1] [5], indicating that the compound may decompose before reaching its boiling point or that comprehensive thermal analysis has not been extensively reported.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 59.1-60.1°C | [11] |

| Boiling Point | No data available | [1] |

Solubility Profile

The solubility characteristics of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane demonstrate its compatibility with organic solvents [4] [11]. The compound exhibits free solubility in acetone and methanol [11]. This solubility pattern is typical for dioxane derivatives, which generally show good solubility in polar organic solvents due to the presence of oxygen atoms in the ring structure [4]. The solubility in organic solvents makes the compound suitable for various synthetic applications and purification procedures [11].

Spectroscopic Properties

Infrared Spectroscopic Features

The infrared spectroscopic analysis of 1,3-dioxane derivatives typically reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure [12]. For compounds containing bromomethyl substituents, the carbon-bromine stretching vibrations appear in the fingerprint region of the infrared spectrum [13]. The dioxane ring structure contributes specific vibrational modes, including carbon-oxygen stretching and ring breathing modes [12]. The methyl groups at the 2-position of the dioxane ring produce characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region of the spectrum [14].

Nuclear Magnetic Resonance Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane [8]. In proton nuclear magnetic resonance spectra, the dioxane ring protons typically appear as characteristic multiplets reflecting the chair conformation and coupling patterns [14] [16]. The bromomethyl protons are expected to resonate around 4.3-4.7 parts per million, which is characteristic for protons adjacent to bromine atoms .

The 1,3-dioxane ring system exhibits distinctive splitting patterns due to the conformational preferences and vicinal coupling interactions [14] [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework, with the quaternary carbon at position 5 bearing the bromomethyl groups appearing at a characteristic chemical shift influenced by the electron-withdrawing effect of the bromine atoms [8]. The methyl carbons at the 2-position typically resonate in the aliphatic region, while the ring carbons show chemical shifts characteristic of carbons bonded to oxygen [16].

Mass Spectrometry Patterns

Mass spectrometry analysis of 1,3-dioxane derivatives reveals characteristic fragmentation patterns that provide structural information [18] [19]. The molecular ion peak appears at mass-to-charge ratio 302 for 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, corresponding to the molecular weight [6]. Common fragmentation pathways include loss of bromine atoms and cleavage of the bromomethyl groups [18].

The presence of two bromine atoms creates a distinctive isotope pattern in the mass spectrum, with peaks appearing at the molecular ion and molecular ion plus 2 mass units due to the natural abundance of bromine isotopes [6]. Fragment ions are typically generated through elimination of hydrogen bromide and subsequent ring fragmentations [18]. The base peak often corresponds to fragments retaining the dioxane ring structure with partial loss of substituents [19].

Crystallographic Data

Crystallographic studies of substituted 1,3-dioxane derivatives provide insights into the three-dimensional molecular structure and packing arrangements [20] [21] [8]. The crystal structure of 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, a closely related compound, has been determined through X-ray diffraction analysis [8]. These studies reveal that the dioxane ring adopts a chair conformation in the solid state, which is consistent with solution-phase nuclear magnetic resonance data [8].

The crystallographic analysis demonstrates that the molecules pack in specific arrangements influenced by intermolecular interactions [8]. The presence of bromine atoms creates opportunities for halogen bonding interactions, which can influence the crystal packing and stability [22] [23]. The chair conformation of the dioxane ring places the substituents in either axial or equatorial positions, affecting the overall molecular geometry and crystal structure [8].

Comparative crystallographic studies of related brominated organic compounds show that bromine substitution significantly affects the crystal packing through halogen-halogen interactions and altered hydrogen bonding patterns [23]. The crystallographic data for dioxane derivatives typically include unit cell parameters, space group information, and atomic coordinates that define the precise three-dimensional structure [24] [21].